4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-cyano-2-fluorophenylboronic acid and 2-hydroxybenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 5-cyano-2-fluorophenylboronic acid with 2-hydroxybenzoic acid. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine: Similar structure but with a pyridine ring instead of a benzoic acid moiety.
5-Cyano-2-fluorophenylboronic acid: Shares the cyano and fluorophenyl groups but lacks the hydroxybenzoic acid moiety.
Uniqueness
4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxybenzoic acid moiety and a cyano group allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-(5-cyano-2-fluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-12-4-1-8(7-16)5-11(12)9-2-3-10(14(18)19)13(17)6-9/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURQKRNPQZSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689800 |
Source
|
Record name | 5'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-12-9 |
Source
|
Record name | 5'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.